molecular formula C12H14N4O B14872807 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine

Cat. No.: B14872807
M. Wt: 230.27 g/mol
InChI Key: PILGVZCOEOKVCM-UHFFFAOYSA-N
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Description

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine typically involves the reaction of cyclopropyl amidoxime with pyridine derivatives under specific conditions. One efficient method involves the use of NaOH and DMSO as the reaction medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Chemical Reactions Analysis

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as carbonic anhydrase, thereby interfering with the enzyme’s activity and affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-(pyridin-3-yl)methanamine can be compared with other oxadiazole derivatives such as:

  • 5-cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-cyclopropyl-1,2,4-oxadiazol-5-amine
  • 3-cyclopropyl-5-chloromethyl-1,2,4-oxadiazole

These compounds share the oxadiazole ring but differ in their substituents and overall structure, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the oxadiazole ring with the cyclopropyl and pyridine moieties, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C12H14N4O/c1-13-10(9-3-2-6-14-7-9)12-15-11(16-17-12)8-4-5-8/h2-3,6-8,10,13H,4-5H2,1H3

InChI Key

PILGVZCOEOKVCM-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CN=CC=C1)C2=NC(=NO2)C3CC3

Origin of Product

United States

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